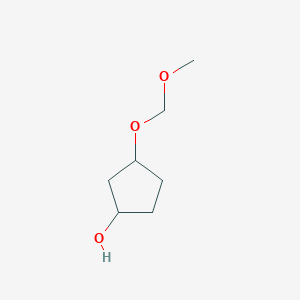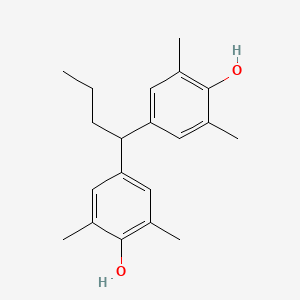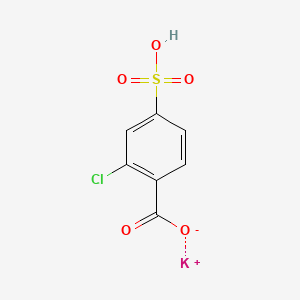![molecular formula C15H16BrNO2 B12649908 1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide CAS No. 6318-75-8](/img/structure/B12649908.png)
1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 31690 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a synthetic compound that has been studied for its various chemical reactions, mechanisms of action, and applications in different fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The preparation of NSC 31690 involves several synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The industrial production methods for NSC 31690 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and reaction conditions are often proprietary information held by the manufacturers.
Analyse Chemischer Reaktionen
NSC 31690 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may produce oxidized derivatives of NSC 31690, while reduction reactions may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
NSC 31690 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds. In biology, NSC 31690 is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, the compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases. In industry, NSC 31690 is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of NSC 31690 involves its interaction with specific molecular targets and pathways within cells. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved in the action of NSC 31690 are the subject of ongoing research. Understanding the mechanism of action is crucial for developing new therapeutic applications and optimizing the use of NSC 31690 in various fields.
Vergleich Mit ähnlichen Verbindungen
NSC 31690 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that undergo similar chemical reactions. By comparing NSC 31690 with these compounds, researchers can identify its unique properties and potential advantages. Some similar compounds include NSC 125973 and NSC-36586, which have been studied for their own unique properties and applications.
Eigenschaften
CAS-Nummer |
6318-75-8 |
|---|---|
Molekularformel |
C15H16BrNO2 |
Molekulargewicht |
322.20 g/mol |
IUPAC-Name |
(1-phenyl-2-pyridin-1-ium-1-ylethyl) acetate;bromide |
InChI |
InChI=1S/C15H16NO2.BrH/c1-13(17)18-15(14-8-4-2-5-9-14)12-16-10-6-3-7-11-16;/h2-11,15H,12H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SCRJCRBUJVBIAH-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)OC(C[N+]1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



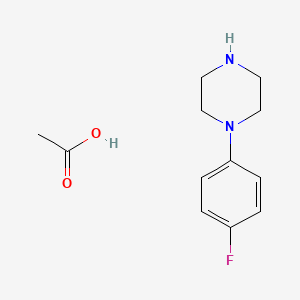



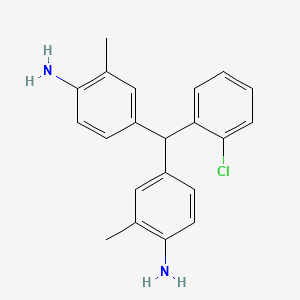
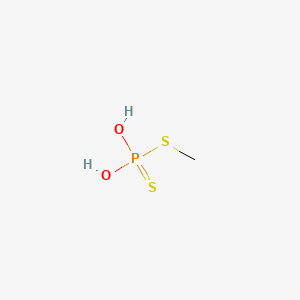
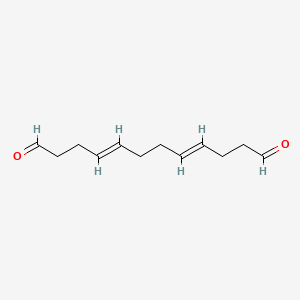
![1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane](/img/structure/B12649880.png)

